molecular formula C11H20Cl3N3 B1521933 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride CAS No. 521914-40-9

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride

Cat. No.: B1521933
CAS No.: 521914-40-9
M. Wt: 300.7 g/mol
InChI Key: JAHUTRVMJLTMNE-UHFFFAOYSA-N
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Description

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring attached to an ethyl group, which is further connected to a piperazine ring. The trihydrochloride form indicates the presence of three hydrochloric acid molecules, enhancing its solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridine-4-carboxaldehyde and ethylamine as the primary starting materials.

  • Reaction Steps: The process involves the formation of an imine intermediate through the reaction of pyridine-4-carboxaldehyde with ethylamine. This intermediate is then reduced to form the corresponding amine, which is further reacted with piperazine to yield the target compound.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors under controlled conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the pyridine ring to a more reduced form, such as piperidine.

  • Substitution: Substitution reactions at the pyridine or piperazine rings are common, where different functional groups can be introduced to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide, pyridine-4-carboxylic acid.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Various substituted pyridines and piperazines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.

  • Industry: Utilized in the production of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The pyridine ring can bind to specific sites on these targets, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 1-(1-Pyridin-3-yl-ethyl)-piperazine: Similar structure but with a different position of the pyridine nitrogen.

  • 1-(1-Pyridin-2-yl-ethyl)-piperazine: Another positional isomer with distinct biological activity.

  • 1-(1-Pyridin-4-yl-ethyl)-piperidine: A related compound with a piperidine ring instead of piperazine.

These compounds share the pyridine-ethyl motif but differ in their ring structures and substituent positions, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(1-pyridin-4-ylethyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14;;;/h2-5,10,13H,6-9H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHUTRVMJLTMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCNCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660040
Record name 1-[1-(Pyridin-4-yl)ethyl]piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521914-40-9
Record name 1-[1-(Pyridin-4-yl)ethyl]piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 521914-40-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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